

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Cat. No.:	B1425615

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine**

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine**, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.^{[1][2][3][4]} Pyrimidine scaffolds are foundational in numerous therapeutic agents, and a thorough understanding of their physicochemical characteristics is paramount for the successful design, synthesis, and formulation of new drug candidates.^{[3][5]} This document details the structural identity of the title compound and outlines authoritative, field-proven experimental methodologies for determining its key physical properties, including molecular structure, melting point, and solubility. The causality behind experimental choices and the interpretation of results are emphasized to provide researchers, scientists, and drug development professionals with a practical and self-validating framework for characterization.

Molecular Structure and Identity

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic aromatic compounds.^{[2][3]} The core pyrimidine ring is substituted at positions 2, 4, and 5. The presence of a chloro group, a methyl group, and a substituted aminophenyl moiety

contributes to its unique physicochemical profile, influencing its reactivity, solubility, and potential for intermolecular interactions.[\[1\]](#)

Caption: 2D Structure of the title compound.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine	N/A
CAS Number	1202759-74-7	[6] [7]
Molecular Formula	C ₁₁ H ₉ ClN ₄ O ₂	[7]

| Molecular Weight | 264.67 g/mol | Calculated |

Core Physicochemical Properties

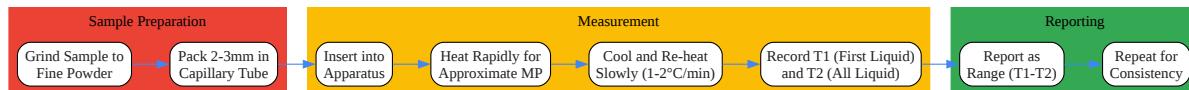
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For drug candidates, properties like melting point serve as an indicator of purity, while solubility is a key factor influencing bioavailability.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Summary of Physical Properties

Property	Value	Method	Notes
Appearance	Yellow Solid	Visual Inspection	Based on typical appearance of similar nitro-aromatic compounds.
Melting Point	Data not available	Capillary Method / DSC	A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity.
Solubility			
Aqueous (pH 7.4)	Expected to be low	Shake-Flask Method	Poor aqueous solubility is common for planar, aromatic molecules and can hinder drug development. [3]
DMSO	Expected to be soluble	Nephelometry/Visual	DMSO is a common solvent for initial stock solutions in high-throughput screening. [9] [11]

| Ethanol, Methanol | Expected to be sparingly soluble | Gravimetric Analysis | Solubility in organic solvents is crucial for synthesis, purification, and formulation.[\[1\]](#) |

Experimental Methodologies for Characterization


The following protocols describe standard, reliable methods for determining the physical properties of a novel small molecule like **2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine**.

Melting Point Determination

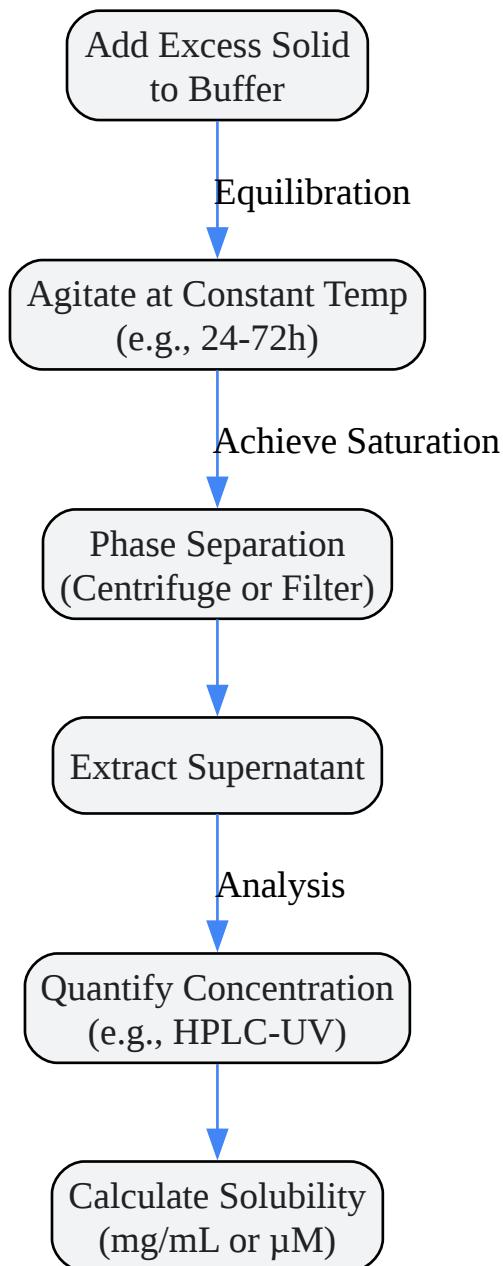
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[12] [13] Impurities typically depress the melting point and broaden the range.[14]

Methodology: Capillary Melting Point

- **Sample Preparation:**
 - Ensure the compound is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.[14][15]
 - Firmly tap the open end of a capillary tube into the powder to collect a small amount of sample.
 - Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm at the bottom.[14]
- **Measurement:**
 - Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[12]
 - **Rapid Determination (Optional but Recommended):** Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
 - **Accurate Determination:** Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Begin heating again at a slow, controlled rate (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.[14] Slow heating is critical for accuracy. [14]
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[14][15] The melting point is reported as the range T1-T2.
 - Perform the measurement in duplicate or triplicate to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Thermodynamic Solubility Assessment

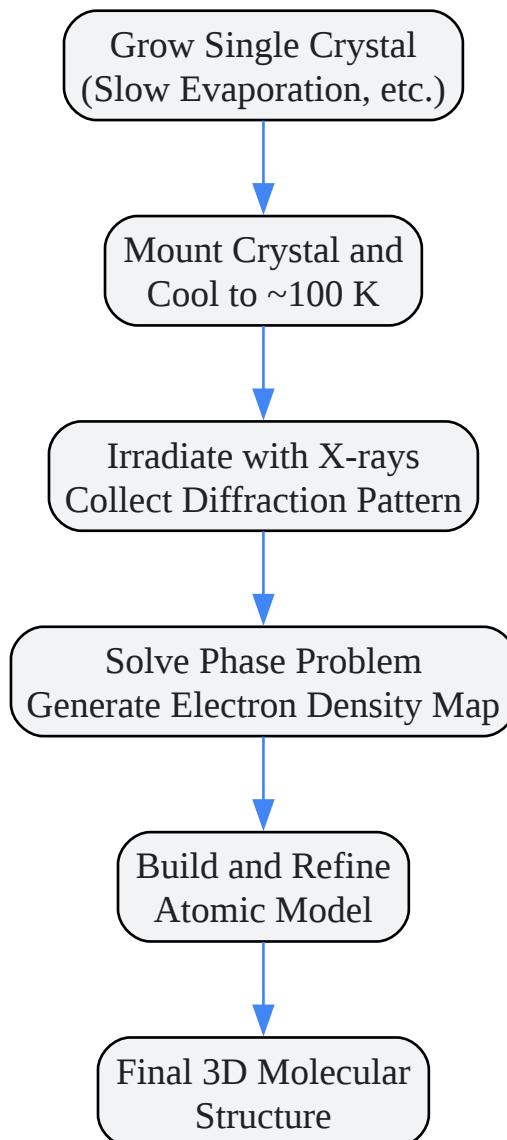
Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[8][11] It is a critical parameter for predicting a drug's absorption and bioavailability. The Shake-Flask method is the gold standard for this determination.[8]

Methodology: Shake-Flask Method

- **System Preparation:**
 - Prepare relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological conditions.[8]
 - Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[10]
- **Equilibration:**
 - Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical studies) for a sufficient period to reach equilibrium.[8] This may take 24-72 hours.
 - The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.
- **Phase Separation:**

- Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
 - Centrifugation: Spin the vials at high speed to pellet the solid.
 - Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles. Note that adsorption to the filter can potentially underestimate solubility.[16]
- Quantification:
 - Carefully take an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).
 - Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Calculate the solubility based on the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)


Caption: Workflow for Shake-Flask Solubility Assessment.

Definitive Structural Elucidation

Principle: Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a molecule.^{[17][18][19]} It provides precise information on bond lengths, bond angles, and stereochemistry.

Methodology: Single-Crystal X-ray Diffraction

- Crystallization:
 - The most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all dimensions) free of significant defects.[17]
 - Common methods for small molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A screen of various solvents and solvent mixtures is typically required.
- Data Collection:
 - Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[17]
 - The crystal is cooled (typically to ~100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.
 - The diffractometer rotates the crystal, and a detector records the intensities and positions of the diffracted X-ray reflections.[17][18]
- Structure Solution and Refinement:
 - The diffraction pattern is analyzed to determine the unit cell dimensions and crystal symmetry.
 - Computational methods are used to solve the "phase problem" and generate an initial electron density map.
 - An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution molecular structure.[17]

[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Significance in Research and Drug Development

- Purity and Identity: A sharp, reproducible melting point provides strong evidence of the compound's purity, a fundamental requirement for any biological testing.
- Solubility and Bioavailability: Aqueous solubility is a primary driver of oral absorption.^[9] Compounds with low solubility often exhibit poor bioavailability, requiring significant

formulation efforts or chemical modification.[\[3\]](#)[\[10\]](#) Early assessment of solubility helps prioritize compounds with more favorable drug-like properties.[\[11\]](#)

- Formulation Development: Understanding solubility in various solvents is essential for developing appropriate formulations for *in vitro* and *in vivo* studies, from simple DMSO stocks to more complex delivery systems.
- Structure-Activity Relationship (SAR): The definitive 3D structure from X-ray crystallography is invaluable for computational modeling and understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.

Conclusion

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a molecule with significant potential in chemical and pharmaceutical research. While specific physical data for this compound is not widely published, this guide provides the necessary framework and experimental protocols for its thorough characterization. By applying these robust methodologies for determining melting point, solubility, and molecular structure, researchers can ensure the quality of their material, interpret biological data with confidence, and make informed decisions in the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbino.com]
- 5. benchchem.com [benchchem.com]
- 6. 1202759-74-7 Cas No. | 2-Chloro-5-methyl-n-(3-nitrophenyl)pyrimidin-4-amine | Apollo [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. rheolution.com [rheolution.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. studylib.net [studylib.net]
- 13. pennwest.edu [pennwest.edu]
- 14. youtube.com [youtube.com]
- 15. byjus.com [byjus.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 19. rigaku.com [rigaku.com]
- To cite this document: BenchChem. [2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425615#2-chloro-5-methyl-n-3-nitrophenyl-pyrimidin-4-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com